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Compound of Interest

2-Chloro-3-hydroxyisonicotinic
Compound Name: o
aci

Cat. No.: B063577

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-
hydroxyisonicotinic Acid

Abstract

2-Chloro-3-hydroxyisonicotinic acid (CAS: 185423-02-3) is a substituted pyridine derivative
of significant interest as a heterocyclic building block in medicinal chemistry and materials
science.[1] Its unique arrangement of chloro, hydroxyl, and carboxylic acid functional groups on
a pyridine scaffold presents a distinct spectroscopic fingerprint. This guide provides a
comprehensive analysis of the expected spectroscopic data for this compound, offering a
predictive framework for its characterization. As direct experimental spectra are not widely
available in public databases, this document serves as a predictive and methodological
resource for researchers.[2] We will delve into the theoretical underpinnings and practical
considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Infrared
(IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Molecular Structure and Physicochemical
Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's
structure.
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e Molecular Formula: CeH4aCINO3[2]
e Molecular Weight: 173.55 g/mol [2][3]

o Key Functional Groups:

[e]

Pyridine Ring: An aromatic heterocycle.

o

Carboxylic Acid (-COOH): A protic, electron-withdrawing group.

o

Phenolic Hydroxyl (-OH): A protic, electron-donating group.
o Halogen (C-CI): An electronegative, electron-withdrawing group.

The interplay of these groups dictates the electronic environment of each atom, which is the
basis for the predicted spectral data.

Caption: Molecular structure of 2-Chloro-3-hydroxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the two
protons on the pyridine ring and exchangeable protons from the hydroxyl and carboxylic acid
groups.

Predicted Chemical Shifts (in DMSO-de):

e H-5(d 7.5-7.8 ppm): This proton is expected to appear as a doublet. It is ortho to the
carboxylic acid group and meta to the nitrogen.

e H-6 (6 8.0-8.3 ppm): This proton, adjacent to the nitrogen, will be the most downfield of the
aromatic protons and should also appear as a doublet, coupled to H-5.
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e -OH (8 9.0-11.0 ppm): The phenolic proton signal is expected to be a broad singlet and its
position can vary with concentration and temperature.

e -COOH (0 12.0-14.0 ppm): The carboxylic acid proton is typically a very broad singlet,
appearing far downfield.

_ Approx. . Coupling
Predicted ) ) Predicted )
] Chemical Shift o Constant (J, Integration
Proton Signal Multiplicity
(3, ppm) Hz)
H-5 75-78 Doublet (d) ~5-6 Hz 1H
H-6 8.0-8.3 Doublet (d) ~5-6 Hz 1H
Broad Singlet (br
Ar-OH 9.0-11.0 ) N/A 1H
s

Broad Singlet (br
-COOH 12.0-14.0 ) N/A 1H
s

Predicted **C NMR Spectrum

The molecule possesses six chemically non-equivalent carbon atoms, which should result in
six distinct signals in the 3C NMR spectrum.

Predicted Chemical Shifts (in DMSO-de):

C-2 (0 ~155-160 ppm): Carbon bearing the chlorine atom.

e C-3 (0 ~145-150 ppm): Carbon with the hydroxyl group attached.

e C-4 (0 ~140-145 ppm): Carbon attached to the carboxylic acid.

e C-5(86~120-125 ppm): Aromatic CH carbon.

e C-6 (6 ~150-155 ppm): Aromatic CH carbon adjacent to nitrogen.

e -COOH (0 ~165-170 ppm): The carbonyl carbon of the carboxylic acid.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Approx. Chemical Shift (3,

Predicted Carbon Signal Description
ppm)
C-5 120 - 125 Aromatic CH
C-4 140 - 145 Aromatic C-COOH
C-3 145 - 150 Aromatic C-OH
C-6 150 - 155 Aromatic CH (adjacent to N)
C-2 155 - 160 Aromatic C-ClI
-COOH 165 -170 Carboxylic Acid Carbonyl

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

o Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3-hydroxyisonicotinic acid
and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-ds
is recommended to ensure solubility and to observe the exchangeable -OH and -COOH
protons.

 Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is
properly shimmed to obtain high-resolution spectra.

» 'H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient
number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. A greater number of scans
will be required (e.g., 1024 or more) due to the lower natural abundance of 13C.

o Data Processing: Process the raw data (FID) using appropriate software. This includes
Fourier transformation, phase correction, and baseline correction. Calibrate the *H spectrum
to the residual DMSO solvent peak (& ~2.50 ppm) and the 13C spectrum to the DMSO carbon
signal (6 ~39.52 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.
The spectrum of 2-Chloro-3-hydroxyisonicotinic acid is expected to be dominated by
features from its hydroxyl and carbonyl groups.[4]

Predicted Characteristic Absorption Bands:

e O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500-3300
cm~1, This breadth is due to strong hydrogen bonding between molecules, often forming
dimers in the solid state.[4][5]

o O-H Stretch (Phenolic): This will likely be superimposed on the broad carboxylic acid O-H
band.

e C=0 Stretch (Carbonyl): An intense, sharp peak is predicted in the range of 1680-1720 cm™1.
[5]

e C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the
1450-1600 cm~1 region.

e C-O Stretch: A moderate band should appear between 1210-1320 cm~1.[4]

e O-H Bend: A broad peak characteristic of carboxylic acid dimers may be seen around 920
cm~1,[5]

e C-CI Stretch: A weak to medium band is expected in the 600-800 cm~1 region.
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Functional Group

Vibration Mode

Predicted
Wavenumber (cm~?)

Expected Intensity

Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carbonyl C=0 Stretch 1680 - 1720 Strong, Sharp
Aromatic Ring C=C / C=N Stretch 1450 - 1600 Medium to Weak
Carboxylic )

) C-O Stretch 1210- 1320 Medium
Acid/Phenol
Carboxylic Acid O-H Bend 900 - 950 Broad, Medium
Aryl Halide C-CI Stretch 600 - 800 Medium to Weak

Experimental Protocol: Attenuated Total Reflectance

(ATR) IR

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and running a background scan.

o Sample Application: Place a small amount of the solid 2-Chloro-3-hydroxyisonicotinic acid

powder directly onto the ATR crystal.

» Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4

cm™1i,

o Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber

can be analyzed for the presence of the predicted functional group peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron lonization - El):
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e Molecular lon (M+): The molecular ion peak is expected at m/z 173. Due to the natural
abundance of chlorine isotopes (3°Cl = 75.8%, 3’Cl = 24.2%), a characteristic M+2 peak will
be observed at m/z 175 with an intensity of approximately one-third that of the M+ peak. This
isotopic pattern is a definitive marker for the presence of one chlorine atom.

o Key Fragmentation Pathways:
o Loss of -OH (M-17): A peak at m/z 156 (and 158).
o Loss of -COOH (M-45): A significant peak at m/z 128 (and 130).

o Loss of Cl (M-35/37): A peak at m/z 138.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after dissolution and injection if using a GC-
MS or LC-MS system.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation.

e Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion
and key fragment ions.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
(M), confirm the chlorine isotopic pattern, and propose structures for the major fragment

ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated Tt-
system of the molecule.

Predicted UV-Vis Spectrum: The substituted pyridine ring constitutes the primary chromophore.
The presence of the hydroxyl, chloro, and carboxyl groups will influence the energy of the 1 -
TT* transitions. Compared to unsubstituted isonicotinic acid (A\_max ~264 nm), a bathochromic
(red) shift is expected due to the electron-donating hydroxyl group.[6]
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e A_max: An absorption maximum is predicted in the range of 270-290 nm. The exact position
will be sensitive to the pH of the solvent due to the potential for ionization of the carboxylic
acid and hydroxyl groups.[7]

Experimental Protocol: UV-Vis Spectroscopy

e Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such
as ethanol, methanol, or a buffered aqueous solution.

o Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial
dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 A.U.).

o Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-
Vis spectrophotometer, with a cuvette containing the pure solvent as the reference.

e Analysis: Identify the wavelength of maximum absorbance (A_max) and calculate the molar
absorptivity (€) using the Beer-Lambert Law (A = &cl).

Integrated Spectroscopic Workflow and Conclusion

The definitive structural confirmation of 2-Chloro-3-hydroxyisonicotinic acid relies on the
synergistic use of these techniques.

Caption: Workflow for the spectroscopic confirmation of the target compound.

In conclusion, this guide establishes a robust predictive framework for the spectroscopic
analysis of 2-Chloro-3-hydroxyisonicotinic acid. The combination of a characteristic chlorine
isotope pattern in MS, broad O-H and sharp C=0 bands in IR, and distinct aromatic and
exchangeable proton signals in *H NMR provides a powerful and unique set of data for its
unambiguous identification. This document serves as a vital resource for any researcher
engaged in the synthesis or application of this important heterocyclic compound.

Safety and Handling

2-Chloro-3-hydroxyisonicotinic acid should be handled with appropriate care in a laboratory
setting.

e Hazards: May cause skin, eye, and respiratory irritation.[8][9]
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Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Storage: Store in a tightly closed container in a cool, dry place.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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